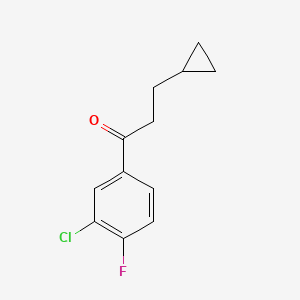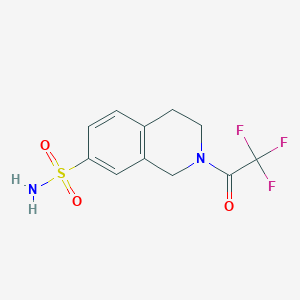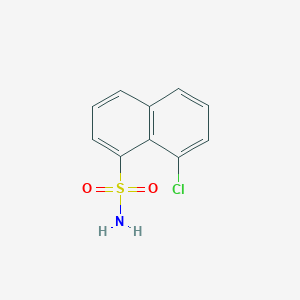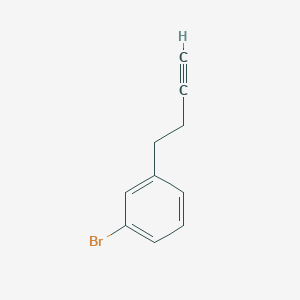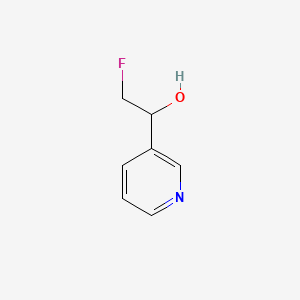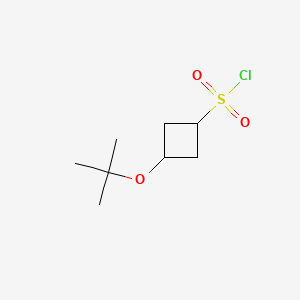
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is a synthetic organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a tert-butoxy group and a sulfonyl chloride group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the cyclobutane derivative with chlorosulfonic acid or other sulfonylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details would depend on the industrial context and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butoxy group can be oxidized to a tert-butyl group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines
Sulfonate Derivatives: Formed from substitution with alcohols
Sulfonothioate Derivatives: Formed from substitution with thiols
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans depends on the specific reactions it undergoes. Generally, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The tert-butoxy group can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1-sulfonylchloride: Lacks the tert-butoxy group.
tert-Butoxycyclobutane: Lacks the sulfonyl chloride group.
Cyclobutane-1-sulfonylfluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is unique due to the presence of both the tert-butoxy and sulfonyl chloride groups on the cyclobutane ring
Propriétés
Formule moléculaire |
C8H15ClO3S |
|---|---|
Poids moléculaire |
226.72 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2,3)12-6-4-7(5-6)13(9,10)11/h6-7H,4-5H2,1-3H3 |
Clé InChI |
OMGDMOBWCZLCBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
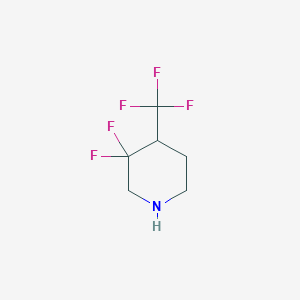
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
